3-chloropropyl(diphenyl)phosphane
Description
3-Chloropropyl(diphenyl)phosphane is an organophosphorus compound featuring a central phosphorus atom bonded to two phenyl groups and a 3-chloropropyl chain (ClCH2CH2CH2–). This structure combines the electron-donating properties of phenyl groups with the electron-withdrawing effect of the chlorine atom, making it a versatile ligand in coordination chemistry and catalysis. The chloropropyl moiety may enhance solubility in polar solvents and serve as a reactive site for further functionalization.
Properties
CAS No. |
57137-55-0 |
|---|---|
Molecular Formula |
C15H16ClP |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
3-chloropropyl(diphenyl)phosphane |
InChI |
InChI=1S/C15H16ClP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
JSXCOEFXLJZYMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCCCl)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloropropyl(diphenyl)phosphane can be synthesized through several methods:
From halogenophosphines and organometallic reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
Reduction of phosphine oxides: The reduction of phosphine oxides using borane-dimethylsulfide complex can yield this compound.
C–P coupling reactions: This method involves the formation of a carbon-phosphorus bond through coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloropropyl(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphine compound.
Substitution: The chloropropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Borane-dimethylsulfide complex is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can react with the chloropropyl group.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regeneration of the phosphine compound.
Substitution: Formation of substituted phosphines with various functional groups.
Scientific Research Applications
3-chloropropyl(diphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloropropyl(diphenyl)phosphane involves its interaction with molecular targets through its phosphine group. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in nucleophilic substitution reactions, where the chloropropyl group is replaced by other functional groups.
Comparison with Similar Compounds
Structural and Electronic Properties
Phosphane ligands vary significantly in reactivity and application based on substituents. Below is a comparative analysis:
Key Observations :
Catalytic Performance
Phosphane ligands are critical in transition-metal catalysis. For example:
- Triphenylphosphane : Used in gold(I) anticancer complexes (e.g., compounds 5 and 6 in ) with IC50 values as low as 3.46 µM in MDA-MB231 cells. The phenyl groups stabilize Au–P bonds, enabling strong enzyme inhibition (e.g., DHFR, TrxR) .
- Diphenyl phosphane oxide : Achieves 96–99% enantioselectivity in asymmetric additions (Table 16, ), attributed to its polar P=O group facilitating substrate binding .
Solubility and Stability
- Triphenylphosphane : Low solubility in water due to hydrophobic phenyl groups; stable under inert conditions.
- Diphenyl phosphane oxide : Higher solubility in polar solvents due to P=O polarity; prone to hydrolysis under acidic conditions.
- This compound : Expected moderate solubility in organic solvents (e.g., DCM, THF) due to the chloropropyl group. The C–Cl bond may hydrolyze under basic conditions, limiting aqueous stability.
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